molecular formula C10H10FNO B13904387 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile

4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile

Cat. No.: B13904387
M. Wt: 179.19 g/mol
InChI Key: SRJYUMHVQQCBHV-ZETCQYMHSA-N
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Description

4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is an organic compound that features a fluorine atom, a hydroxypropyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzonitrile, which is commercially available.

    Hydroxypropylation: The hydroxypropyl group is introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorobenzonitrile with a suitable hydroxypropylating agent under basic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: Lacks the hydroxypropyl group, making it less versatile in certain applications.

    4-Fluoro-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxypropyl group, which may affect its reactivity and applications.

Uniqueness

4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group, which allows for a wide range of chemical modifications and applications. The fluorine atom also imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile

InChI

InChI=1S/C10H10FNO/c1-7(13)4-9-5-10(11)3-2-8(9)6-12/h2-3,5,7,13H,4H2,1H3/t7-/m0/s1

InChI Key

SRJYUMHVQQCBHV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)C#N)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)C#N)O

Origin of Product

United States

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